1,1-Cyclohexanediacetic acid (CAS 4355-11-7) is a geminal dicarboxylic acid featuring two acetic acid groups attached to the same carbon of a cyclohexane ring. This alicyclic structure provides a rigid, non-planar building block for polymers, a characteristic leveraged to increase the glass transition temperature and modify solubility compared to linear aliphatic diacids. [1] Beyond polymer applications, its unique 1,1-disubstituted structure makes it an essential and non-interchangeable intermediate in the synthesis of specific active pharmaceutical ingredients, most notably Gabapentin. [4, 11]
Substitution of 1,1-Cyclohexanediacetic acid with its isomers (e.g., 1,4-cyclohexanedicarboxylic acid) or linear analogs (e.g., adipic acid) fails for two primary reasons. First, in pharmaceutical synthesis pathways such as that for Gabapentin, the specific geminal diacid configuration is required to form the necessary cyclic anhydride and monoamide intermediates for subsequent chemical rearrangement; other isomers are chemically incompatible with this route. [11, 15] Second, in polymer science, the 1,1-substitution creates a spiro-like, bulky structure in the polymer backbone that fundamentally disrupts chain packing. This leads to amorphous materials with enhanced solubility, a stark contrast to the highly crystalline and often insoluble polymers produced from the more symmetrical trans-1,4-isomer, making them functionally non-interchangeable in applications requiring solution processing or optical clarity. [33]
1,1-Cyclohexanediacetic acid is an essential starting material for the production of the pharmaceutical Gabapentin. The synthesis requires the formation of 1,1-cyclohexanediacetic anhydride, followed by amination to the monoamide, which then undergoes a Hofmann rearrangement. [11, 15] This specific reaction pathway is dictated by the geminal diacid structure. Isomers such as 1,2-, 1,3-, or 1,4-cyclohexanedicarboxylic acids, or linear diacids like adipic acid, cannot form the required spiro-anhydride intermediate and are therefore not viable substitutes for this application.
| Evidence Dimension | Chemical compatibility for Gabapentin synthesis |
| Target Compound Data | Forms the required 1,1-cyclohexanediacetic anhydride and monoamide intermediates. |
| Comparator Or Baseline | 1,4-Cyclohexanedicarboxylic acid and other isomers: Cannot form the necessary spiro-cyclic intermediates. |
| Quantified Difference | 100% non-interchangeable |
| Conditions | Standard multi-step synthesis route for Gabapentin. |
For buyers in the pharmaceutical supply chain, this compound is procured based on an absolute, structurally-defined requirement, not preference.
Incorporating a rigid cyclohexane ring into a polymer backbone significantly increases its thermal stability compared to using a linear aliphatic diacid. For example, a polyamide synthesized from an alicyclic diamine (trans-1,4-cyclohexanebis(methylamine)) and adipic acid exhibits a crystalline melting point of 335-340 °C. [16] This is approximately 100 °C higher than the analogous fully aliphatic polyamide, nylon 8,6 (octamethylenediamine and adipic acid), which melts at only 235 °C. [16] The geminal structure of 1,1-Cyclohexanediacetic acid introduces even greater rotational hindrance than a 1,4-isomer, suggesting its use will result in polymers with substantially elevated glass transition and melting temperatures, enabling performance in more demanding, high-temperature environments.
| Evidence Dimension | Polymer Melting Point (°C) |
| Target Compound Data | Inferred to be significantly higher than linear aliphatic systems. |
| Comparator Or Baseline | Nylon 8,6 (linear diamine + linear diacid): 235 °C. Polyamide from alicyclic diamine + adipic acid: 335-340 °C. |
| Quantified Difference | An uplift of ~100 °C is demonstrated by incorporating a cyclohexane ring vs. a linear C8 chain. |
| Conditions | Melt polycondensation of diamines with adipic acid. |
This allows for the design of specialty polyamides and polyesters with service temperatures significantly higher than those achievable with common linear diacids, justifying its selection for high-performance applications.
The geminal substitution pattern of 1,1-Cyclohexanediacetic acid introduces a significant kink into the polymer backbone, disrupting chain packing and promoting an amorphous morphology. This is a critical advantage for processability, as amorphous polymers typically exhibit broad solubility. In stark contrast, polymers derived from its highly symmetric isomer, 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), are known to be highly crystalline and poorly soluble. For instance, polyanhydrides synthesized from 1,4-CHDA were found to be insoluble in common solvents. [33] This makes 1,1-Cyclohexanediacetic acid a superior choice for applications that require solution-based processing like spin coating, casting, or formulation into lacquers.
| Evidence Dimension | Solubility in common solvents |
| Target Compound Data | Inferred to produce amorphous, soluble polymers. |
| Comparator Or Baseline | Polymers from 1,4-Cyclohexanedicarboxylic acid: Described as displaying strong crystallinity and being unable to be dissolved in common solvents. |
| Quantified Difference | Qualitatively high (soluble vs. insoluble) |
| Conditions | Polymer synthesis via melt polycondensation. |
Buyers needing to formulate polymer solutions for coatings, films, or adhesives should prioritize this monomer over its 1,4-isomer to ensure material processability and avoid handling issues associated with insoluble polymers.
As a structurally mandated precursor for the synthesis of Gabapentin, this compound is the required choice for pharmaceutical and fine chemical manufacturers. Its procurement is essential for the specific multi-step synthesis where isomeric or linear diacids are not functional substitutes. [11, 15]
Where optical clarity, good solubility in organic solvents for processing, and a high glass transition temperature are required, 1,1-Cyclohexanediacetic acid serves as a specialty monomer. Its ability to disrupt crystallinity while imparting thermal stability makes it suitable for producing amorphous polymers for advanced coatings and optical films where substitutes like 1,4-CHDA would yield opaque, insoluble materials. [33]
For applications in engineering plastics and specialty fibers requiring thermal stability beyond that of standard aliphatic polyamides (e.g., Nylon 6), 1,1-Cyclohexanediacetic acid can be used as a comonomer to significantly raise the material's service temperature. This is analogous to how other alicyclic monomers boost polyamide melting points by over 100 °C compared to their linear counterparts. [16]
Irritant